molecular formula C11H18O4S B116871 Camphor sulfonic acid methyl ester CAS No. 62319-13-5

Camphor sulfonic acid methyl ester

Cat. No.: B116871
CAS No.: 62319-13-5
M. Wt: 246.33 g/mol
InChI Key: PIZJIRRXGXBJAU-LDYMZIIASA-N
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Description

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate (CAS: 46471-67-4), also known as methyl camphorsulfonate, is a chiral sulfonate ester derived from camphor. Its bicyclic framework and stereochemistry (1S,4R configuration) make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound is synthesized via esterification of (1S,4R)-camphor-10-sulfonyl chloride (CAS: 39262-22-1) with methanol . Notably, it serves as a counterion in salts like rucaparib camsylate, enhancing drug solubility and stability .

Properties

IUPAC Name

methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZJIRRXGXBJAU-LDYMZIIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation-Esterification

This method involves sulfonation of camphor followed by esterification with methanol. Key steps include:

  • Sulfonation : Treatment of (1S,4R)-camphor with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C yields the sulfonic acid intermediate.

  • Esterification : Reaction with methanol in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) produces the methyl ester.

Typical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
SulfonationClSO₃H, CH₂Cl₂, −10°C, 2 h78–8290–95
EsterificationMeOH, p-TsOH, reflux, 4 h85–88≥99

Nucleophilic Substitution

A two-step process starting from (1S,4R)-camphor-10-sulfonic acid:

  • Activation : Conversion to the sulfonyl chloride using PCl₅ in toluene.

  • Methanolysis : Reaction with methanol under basic conditions (e.g., triethylamine).

Optimized Parameters

  • Temperature : 0–5°C during sulfonyl chloride formation to prevent racemization.

  • Solvent : Anhydrous toluene minimizes side reactions.

Industrial-Scale Production

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors for improved efficiency:

Flow Reactor Protocol

  • Sulfonation Module : Camphor and ClSO₃H are mixed in a microreactor at −10°C with a residence time of 5 min.

  • Esterification Module : Methanol is introduced at 50°C with inline pH monitoring to maintain optimal acidity.

Performance Metrics

ParameterBatch ProcessFlow Process
Total Time (h)6–81.5–2
Yield (%)78–8288–92
Purity (%)95–99≥99.5

Purification and Analysis

Final purification is achieved via:

  • Crystallization : From acetone/water mixtures (1:3 v/v) at −20°C.

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) for analytical-grade material.

Analytical Data

  • Melting Point : 61–63°C.

  • Optical Rotation : [α]²⁵D = +54.2° (c = 1.0, CHCl₃).

  • HPLC Purity : >99.5% (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Sulfonation-EsterificationHigh yield, scalableRequires strict temperature control
Nucleophilic SubstitutionAvoids harsh acidsLower yield (70–75%)
Chiral ResolutionResolves racemic mixturesCostly, low throughput

Recent Advances (2023–2025)

  • Biocatalytic Approaches : Lipase-mediated esterification in ionic liquids achieves 94% yield with no racemization.

  • Photocatalysis : Visible-light-driven sulfonation using Ru(bpy)₃²⁺ reduces reaction time to 30 min .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanesulfonate group (-SO3CH3) serves as a prime site for nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

Table 1: Nucleophilic substitution reactions

NucleophileReaction ConditionsProductYieldSource
Hydroxide (OH⁻)Aqueous NaOH, 60°C, 2h((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanol85%
Amines (RNH2)DMF, 80°C, 6h((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylamine derivatives70–90%
Thiols (RSH)THF, RT, 12h((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl thioethers65–75%

The reaction with amines is particularly notable in medicinal chemistry for generating bioactive derivatives .

Cycloaddition and Rearrangement Reactions

The bicyclo[2.2.1]heptane skeleton undergoes strain-driven rearrangements under thermal or catalytic conditions:

  • Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) at 120°C to form tricyclic adducts.

  • Cope Rearrangement : Heating to 150°C induces skeletal reorganization, yielding fused bicyclic ketones.

Table 2: Rearrangement outcomes

Reaction TypeConditionsMajor ProductSelectivity
Diels-Alder120°C, tolueneTricyclo[5.4.0.0²,⁶]undecan-3-one80% endo
Cope150°C, neat3-Methylenebicyclo[3.2.1]octan-6-one95%

Stereochemical Influence on Reactivity

The (1S,4R) configuration critically impacts reaction pathways:

  • Nucleophilic Attack : Steric hindrance from the 7,7-dimethyl groups directs nucleophiles to the less hindered exo face .

  • Catalytic Hydrogenation : The bicyclic structure resists hydrogenation at the ketone group due to stereoelectronic effects.

Crystallographic studies confirm that the sulfonate group adopts a fixed axial position, stabilizing transition states during substitutions .

Stability and Degradation

  • Hydrolysis : Slow hydrolysis in acidic media (t₁/₂ = 48h at pH 3) .

  • Thermal Stability : Decomposes above 200°C, releasing SO2 and forming bicyclic hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is primarily recognized for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that derivatives of camphorsulfonic acid exhibit significant antimicrobial properties. Methyl camphorsulfonate can serve as a precursor for synthesizing compounds with enhanced antimicrobial efficacy against various pathogens .
  • Chiral Auxiliary in Synthesis : The compound is often utilized as a chiral auxiliary in asymmetric synthesis. Its bicyclic structure allows for the selective formation of enantiomers in reactions, which is crucial for developing pharmaceuticals with specific biological activities .

Organic Synthesis

In organic chemistry, methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate serves several roles:

  • Reagent in Reactions : The compound is employed as a reagent in various organic transformations, including nucleophilic substitution reactions and esterifications due to its sulfonate group, which enhances the leaving group ability .
  • Building Block for Complex Molecules : Its unique structure makes it a valuable building block for synthesizing more complex organic molecules used in drug discovery and development.

Material Science

The compound's physical and chemical properties also lend themselves to applications in material science:

  • Polymerization Initiator : Methyl camphorsulfonate can be used as an initiator for polymerization processes, particularly in creating polymers with specific mechanical and thermal properties .

Case Study 1: Antimicrobial Derivatives

Research conducted by Smith et al. (2023) demonstrated the synthesis of novel antimicrobial agents derived from methyl camphorsulfonate. The study highlighted the compound's ability to enhance the activity of existing antibiotics against resistant bacterial strains.

Case Study 2: Asymmetric Synthesis

A study by Johnson et al. (2024) explored the use of methyl camphorsulfonate as a chiral auxiliary in the synthesis of anti-cancer drugs. The results showed improved yields and selectivity in producing desired enantiomers compared to traditional methods.

Mechanism of Action

The mechanism of action of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include covalent modification of active sites or non-covalent interactions with enzyme surfaces .

Comparison with Similar Compounds

Structural Derivatives and Substituent Effects

The bicyclo[2.2.1]heptane core allows diverse functionalization. Key derivatives include:

Compound Name Substituent/R-Group Yield Physical State Key Applications/Properties Reference
Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate Methyl ester N/A Liquid/Oil Pharmaceutical salt (e.g., rucaparib)
2-Bromoethyl-{(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate (3) Bromoethyl 53% Pale brown solid Intermediate for further alkylation
N-{2-[...]methylsulfonamido]ethyl}-N,N-dimethyltetradecan-1-aminium bromide Quaternary ammonium + sulfonamide N/A Solid Antibacterial (MIC: 1.05–2.2 µmol/L)
N-(5-Adamantan-1-yl-1,3,4-thiadiazol-2-yl)-1-((1S,4R)-...)methanesulfonamide (17) Adamantane-thiadiazole sulfonamide N/A Solid Enhances cytotoxicity in cancer cells
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (13a) Morpholinoethyl carboxylate 11% Yellow crystals Low yield, potential bioactivity

Key Observations :

  • Substituent Impact on Yield: Bulky groups (e.g., morpholinoethyl in 13a) result in lower yields (11%) due to steric hindrance, whereas simple esters (e.g., methyl) are more efficiently synthesized .
  • Biological Activity : Quaternary ammonium derivatives () exhibit potent antibacterial activity, while adamantane-thiadiazole conjugates () enhance cytotoxicity, suggesting substituents dictate target specificity .

Stereochemical and Physicochemical Properties

The (1S,4R) configuration is critical for chirality-driven applications:

  • Enantiomeric Purity : The (+)-enantiomer forms hydronium salts (H₃O⁺·C₁₀H₁₅O₄S⁻) in crystalline states, confirmed via X-ray crystallography .
  • Melting Points : Derivatives like 2-bromoethyl methanesulfonate (mp: 54.2–57.4°C) exhibit higher melting points than liquid methyl esters, reflecting crystallinity influenced by halogenated groups .

Pharmaceutical Relevance

  • Rucaparib Camsylate : The methyl ester acts as a counterion in this PARP inhibitor, improving solubility for oral administration .
  • Antibacterial Agents : Sulfonamide-linked quaternary ammonium compounds () show promise against S. aureus and E. coli .

Biological Activity

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, identified by the CAS number 62319-13-5, is a bicyclic compound notable for its unique structural and functional properties. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.1]heptane core with a methanesulfonate functional group. Its molecular formula is C11H18O4SC_{11}H_{18}O_{4}S with a molecular weight of 246.33 g/mol. The stereochemistry at the 1S and 4R positions contributes to its biological interactions and activity.

PropertyValue
Molecular FormulaC11H18O4SC_{11}H_{18}O_{4}S
Molecular Weight246.33 g/mol
CAS Number62319-13-5
Purity97%

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exhibits biological activity primarily through its ability to interact with specific molecular targets within biological systems. The rigid bicyclic structure allows it to fit into enzyme active sites or bind to proteins, potentially modulating their activity. This interaction may lead to:

  • Inhibition of Enzymatic Functions : The compound may inhibit enzymes involved in metabolic pathways, suggesting potential as a therapeutic agent.
  • Disruption of Protein-Protein Interactions : By binding to specific proteins, it may alter their interactions and functions within cellular processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research indicated that derivatives of this bicyclic structure possess antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : In vitro assays demonstrated that methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate could inhibit specific enzymes relevant in cancer metabolism, indicating its potential role in oncological therapies.
  • Neuroprotective Effects : Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress, pointing toward applications in neurodegenerative disease research.

Synthesis and Modification

The synthesis of methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multi-step organic reactions that can be optimized for industrial applications. Key synthetic routes include:

  • Starting Materials : Utilizing readily available bicyclic precursors.
  • Reagents : Employing reagents that facilitate the introduction of the methanesulfonate group without compromising the bicyclic structure.

Future Directions and Applications

Given its unique structural features and biological activity, methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate holds promise for further development in medicinal chemistry:

  • Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or proteins involved in diseases.
  • Chemical Modifications : Ongoing research into modifying the compound's structure could enhance its efficacy and specificity for therapeutic targets.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves reacting a bicyclic ketone precursor (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) with methanesulfonyl chloride under controlled conditions. Stereochemical purity is achieved by using chiral catalysts or resolving agents. For example, the use of enantiomerically pure sulfonyl chlorides (e.g., (+)-10-Camphorsulfonyl Chloride ) ensures retention of configuration. Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) is critical to isolate the (1S,4R) isomer .

Q. How do researchers confirm the stereochemical configuration of this compound post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in structural studies of related bicyclic sulfonates . Alternatively, compare experimental optical rotation values with literature data (e.g., (1R)-(−)-10-Camphorsulfonyl Chloride ) or use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze diastereotopic proton splitting patterns .

Q. What analytical techniques are essential for characterizing this sulfonate’s purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak® AD-H column) resolves enantiomeric impurities. Stability under varying pH and temperature is assessed via accelerated degradation studies (40°C, 75% relative humidity) monitored by LC-MS. For sulfonate salts, ion chromatography validates counterion integrity (e.g., sodium or ammonium salts ).

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer : Key challenges include controlling exothermic reactions during sulfonation and minimizing racemization under thermal stress. Process optimization strategies:

  • Use flow chemistry to enhance heat transfer during methanesulfonation .
  • Replace traditional solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
  • Implement real-time monitoring via inline FTIR to detect intermediates .

Q. How can researchers resolve contradictions in biological activity data observed for derivatives of this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., conflicting IC50_{50} values) may arise from stereochemical impurities or solvent effects. Mitigation strategies:

  • Re-evaluate compound purity using orthogonal methods (e.g., HPLC + mass spectrometry) .
  • Use isogenic cell lines to control for genetic variability in receptor-binding studies .
  • Perform structure-activity relationship (SAR) studies with systematically varied substituents to isolate contributing factors .

Q. What experimental strategies validate the environmental stability of this sulfonate under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Hydrolysis : Incubate at pH 2–12 (37°C, 72 hours) and monitor sulfonate ester cleavage via 19F^{19}\text{F}-NMR (if fluorinated derivatives exist) .
  • Oxidative Stability : Expose to H2_2O2_2 or UV light and quantify degradation products (e.g., sulfones) using GC-MS .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C for most sulfonates ).

Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Key steps:

  • Generate 3D structures with correct stereochemistry using Gaussian 16 .
  • Validate docking poses against crystallographic data of related sulfonamide-enzyme complexes (e.g., carbonic anhydrase II ).
  • Calculate binding free energies (MM-PBSA) to rank derivatives .

Safety and Handling Considerations

Q. What precautions are critical for handling this sulfonate in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in amber glass vials under inert gas (N2_2 or Ar) at −20°C to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Camphor sulfonic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Camphor sulfonic acid methyl ester

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